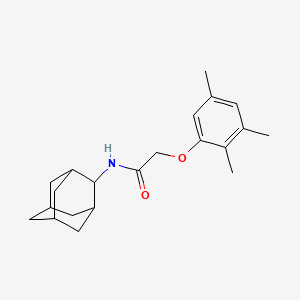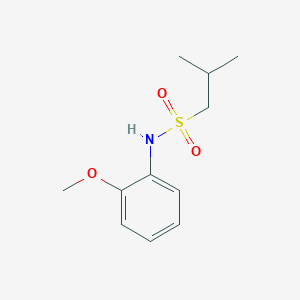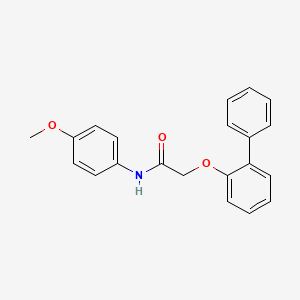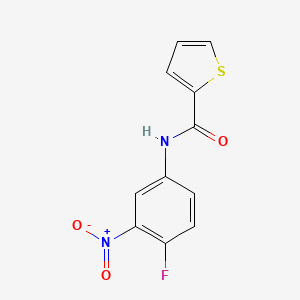
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. This compound has been extensively studied for its potential applications in the field of scientific research, particularly in the areas of neurobiology and pharmacology. In
Mecanismo De Acción
The mechanism of action of N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide involves its ability to block the serotonin receptor. This results in the inhibition of the release of serotonin and the reduction of its activity in the brain. This, in turn, leads to a reduction in the symptoms associated with various neurological disorders.
Biochemical and Physiological Effects:
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can effectively block the serotonin receptor, thereby reducing the release and activity of serotonin in the brain. This has potential applications in the treatment of various neurological disorders, such as migraine headaches, depression, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide has a number of advantages and limitations for lab experiments. One of the major advantages is its ability to effectively block the serotonin receptor, making it a useful tool for studying the role of serotonin in various neurological disorders. However, one of the major limitations is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for the study of N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide. One area of research is the development of more selective serotonin receptor antagonists, which can target specific subtypes of the serotonin receptor. Another area of research is the development of more potent and less toxic compounds, which can be used in a wider range of experimental settings. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various neurological disorders.
Conclusion:
In conclusion, N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide is a chemical compound that has potential applications in the field of scientific research, particularly in the areas of neurobiology and pharmacology. Its ability to block the serotonin receptor makes it a useful tool for studying the role of serotonin in various neurological disorders. However, its potential toxicity can limit its use in certain experimental settings. Further research is needed to explore the potential applications of this compound in the treatment of various neurological disorders.
Métodos De Síntesis
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide can be synthesized through a multistep process involving the reaction of adamantyl bromide with 2,3,5-trimethylphenol, followed by the conversion of the resulting product into the corresponding acetamide using acetic anhydride and pyridine. The final product can be obtained through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential applications in the field of scientific research. One of the major areas of research has been its role as a serotonin receptor antagonist. Studies have shown that this compound can effectively block the serotonin receptor, thereby inhibiting the release of serotonin and reducing its activity in the brain. This has potential applications in the treatment of various neurological disorders, such as migraine headaches, depression, and anxiety.
Propiedades
IUPAC Name |
N-(2-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-12-4-13(2)14(3)19(5-12)24-11-20(23)22-21-17-7-15-6-16(9-17)10-18(21)8-15/h4-5,15-18,21H,6-11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTFGINSOYASJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809500.png)



![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5809533.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)
![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)



![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)